6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine
Description
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c16-11-2-1-3-12(8-11)21-4-6-22(7-5-21)15-13-14(18-9-17-13)19-10-20-15/h1-3,8-10H,4-7H2,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXXACAFRCQPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324415 | |
| Record name | 6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
537667-14-4 | |
| Record name | 6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies
Nucleophilic Aromatic Substitution (NAS)
The most widely reported method involves reacting 6-chloropurine with 4-(3-chlorophenyl)piperazine under basic conditions.
Reaction Mechanism
The chloride at C-6 of the purine undergoes displacement by the secondary amine of the piperazine. The reaction typically proceeds via a two-step mechanism:
- Deprotonation of the piperazine amine by a base to form a stronger nucleophile.
- Bimolecular aromatic substitution (SNAr) at the electron-deficient C-6 position of the purine.
Standard Protocol
Reagents :
- 6-Chloropurine (1.0 equiv)
- 4-(3-Chlorophenyl)piperazine (1.2 equiv)
- Diisopropylethylamine (DIPEA, 2.5 equiv)
- Anhydrous dimethylformamide (DMF)
Conditions :
- Temperature: 80–100°C
- Duration: 12–24 hours
- Atmosphere: Nitrogen or argon
Workup :
Yield : 58–67% in optimized laboratory conditions.
Limitations
- Competing substitution at N-7 and N-9 positions of purine reduces regioselectivity.
- Excess piperazine reagent complicates purification.
DABCO-Mediated Piperazine Synthesis
An alternative approach constructs the piperazine ring in situ using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a scaffold.
Key Steps
Quaternary Salt Formation :
DABCO reacts with 3-chlorobenzyl bromide to form a bis-alkylated intermediate.C–N Bond Cleavage :
Treatment with sodium iodide in acetonitrile selectively cleaves one C–N bond, yielding 4-(3-chlorophenyl)piperazine.Coupling to Purine :
The generated piperazine is immediately reacted with 6-fluoropurine under microwave irradiation.
Advantages Over NAS
- Avoids pre-synthesis of 4-(3-chlorophenyl)piperazine.
- Higher functional group tolerance in the purine substrate.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements adapt the NAS method for continuous production:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 18–24 hours | 25–40 minutes |
| Temperature | 80°C | 120°C |
| Solvent Volume (L/kg) | 15 | 3.5 |
| Space-Time Yield | 0.8 kg/L·day | 4.2 kg/L·day |
Purification Challenges
The product’s low solubility in non-polar solvents necessitates specialized techniques:
Mechanistic Studies and Optimization
Solvent Effects on NAS
A solvent screening study revealed:
| Solvent | Dielectric Constant | Yield (%) | Regioselectivity (6- vs. 7-substitution) |
|---|---|---|---|
| DMF | 36.7 | 67 | 9:1 |
| DMSO | 46.7 | 71 | 8:1 |
| NMP | 32.2 | 63 | 7:1 |
| Acetonitrile | 37.5 | 28 | 5:1 |
Emerging Methodologies
Photoredox Catalysis
Preliminary work employs [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 as a catalyst for:
- Mild C–N bond formation (room temperature).
- Improved functional group tolerance.
Current Limitations :
Biocatalytic Approaches
Immobilized transaminases show potential for:
- Enantioselective synthesis of chiral piperazine intermediates.
- Greener solvent systems (aqueous buffers).
Key Finding :
Aspergillus oryzae TA yields 84% enantiomeric excess for (R)-4-(3-chlorophenyl)piperazine.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Scientific Research Applications
6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets, including receptors and enzymes.
Biological Research: The compound is used in studies investigating its effects on cellular processes and signaling pathways.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various biological pathways . For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially offering therapeutic benefits for neurological conditions .
Biological Activity
6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine, commonly referred to as a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound is characterized by a piperazine moiety linked to a purine core, which is known to influence its interaction with various biological targets.
The mechanism of action for this compound primarily involves its interaction with various receptors and enzymes. Studies suggest that it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways. For instance, it has been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells, particularly colon cancer cell lines .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways. Notably, it has shown cytotoxic effects against liver cancer cells (Huh7) with IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and cladribine .
Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Huh7 | 0.1 |
| 5-FU | Huh7 | 30.7 ± 2.0 |
| Cladribine | Huh7 | 1.3 ± 0.4 |
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been investigated for its potential neuropharmacological effects. It has been studied as a potential treatment for neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Study on Anticancer Properties
A study published in Cancer Letters evaluated the effects of various purine derivatives, including this compound, on liver cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of pro-apoptotic genes such as p53 and Bax .
Study on Microtubule Dynamics
Another research article focused on the compound's ability to inhibit microtubule dynamics in colon cancer cells. The findings revealed that treatment with the compound led to mitotic arrest and increased sensitivity to apoptotic signals, highlighting its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The pharmacological and physicochemical profiles of 6-piperazin-1-yl-purines are highly dependent on substituents on both the purine core and the piperazine ring. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Features and Physicochemical Data
Key Observations :
- Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., trifluoroacetyl in Compound 30) correlate with lower yields (21%), whereas simpler acyl groups (e.g., acetyl in Compound 29) achieve higher yields (78%) .
- Thermal Stability : Melting points vary widely (114–211°C), influenced by hydrogen bonding and crystallinity. For example, trifluoroacetyl derivatives (Compound 30) exhibit higher melting points (~210°C) due to strong intermolecular interactions .
- Purity : Most compounds exhibit >95% HPLC purity, critical for pharmacological reliability .
Pharmacological Activities
Anticancer Activity
- PP17 (): A 4-propoxyphenyl-substituted derivative with a sec-butyl group at N-9 demonstrates potent activity against MCF-7 breast cancer cells (IC₅₀ = 2.1 µM). It induces G2/M phase arrest and apoptosis, highlighting the importance of alkyl chain length at N-9 for cytotoxicity .
Antimicrobial Activity
- 4-Propoxyphenyl Derivatives (): Derivatives with alkyl chains at N-9 exhibit antimycobacterial activity (MIC = 3.12–12.5 µg/mL), suggesting that lipophilic substituents improve membrane penetration .
Cardioprotective Activity
- 6-[4-(6-Nitroxyhexanoyl)piperazin-1-yl]-9H-purine (): The nitroxy group enables nitric oxide release, mimicking ischemic postconditioning to reduce myocardial infarction size by 40% in preclinical models .
Receptor Modulation
- Compound 4l (): The trifluoromethoxy group enhances affinity for smoothened receptors (IC₅₀ = 0.8 µM), a target in hedgehog signaling pathways implicated in cancer .
Structure-Activity Relationships (SAR)
Piperazine Substituents: Aryl groups (e.g., 3-chlorophenyl in the target compound) improve receptor binding via π-π interactions. Electron-withdrawing substituents (e.g., Cl, CF₃) enhance metabolic stability . Acylated piperazines (e.g., acetyl, nitroxyhexanoyl) modulate solubility and bioavailability. For example, nitroxyhexanoyl in confers cardioprotective effects via NO release .
Purine Modifications :
Q & A
Q. What synthetic strategies are effective for preparing 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine derivatives?
Methodological Answer: Derivatives of this compound are typically synthesized via nucleophilic substitution at the 6-position of purine scaffolds. General procedures involve coupling 6-chloropurine intermediates with substituted piperazines under reflux in polar aprotic solvents (e.g., NMP or THF). For example, Procedure E ( ) uses 4-fluorophenylcarbamate intermediates and amines (e.g., pyrrolidine, morpholine) at 80–85°C for 20 hours, followed by purification via flash chromatography. Yields vary significantly (9–79%) depending on steric/electronic effects of substituents .
Q. How is compound purity validated in these synthetic workflows?
Methodological Answer: Purity is assessed using HPLC (reverse-phase C18 columns, UV detection at 254 nm) and NMR spectroscopy (e.g., H, C, F). For instance, compounds like 29–34 ( ) and 40 () achieved >95% HPLC purity with retention times between 19–22 minutes. H NMR confirms regiochemistry by detecting aromatic protons (δ 7.1–8.4 ppm) and piperazine methylene signals (δ 3.3–4.4 ppm) .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- H/C NMR : Resolves aromatic/heterocyclic protons and carbon environments (e.g., purine C-8/C-9 at δ 151–153 ppm; ).
- Mass Spectrometry (MS) : Confirms molecular weight via ESI or EI (e.g., Compound 11 in : m/z 517.4 [M+1]).
- HPLC-UV : Monitors degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced Research Questions
Q. How do structural modifications at the piperazine moiety influence pharmacological activity?
Methodological Answer: Substituents on the piperazine ring modulate receptor binding and metabolic stability. For example:
- Trifluoroacetyl groups (Compound 30 , ) enhance lipophilicity but reduce CNS penetration due to increased molecular weight.
- Methylsulfonyl groups (Compound 34 , ) improve solubility and hydrogen-bonding capacity, potentially enhancing target affinity.
- Benzodioxane derivatives (Compound 40 , ) show prolonged half-life in pharmacokinetic studies due to reduced CYP450 metabolism .
Q. How can contradictory binding data between analogs be resolved?
Methodological Answer: Contradictions often arise from assay conditions or off-target effects. To address this:
- Perform competitive binding assays (e.g., radioligand displacement) across multiple receptor subtypes (e.g., serotonin 5-HT vs. dopamine D).
- Use molecular docking simulations to compare binding poses (e.g., piperazine nitrogen interactions with conserved aspartate residues in GPCRs).
- Validate with functional assays (e.g., cAMP accumulation for G-coupled receptors) to distinguish agonists vs. antagonists .
Q. What strategies optimize metabolic stability without compromising potency?
Methodological Answer:
- Bioisosteric replacement : Replace labile esters (e.g., Compound 32 , ) with stable ethers or amides.
- Deuterium labeling : Substitute metabolically vulnerable hydrogens (e.g., benzylic positions) to slow CYP450 oxidation.
- Prodrug design : Mask polar groups (e.g., carboxylic acids) with cleavable linkers for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
